CHEMBRDG-BB 5220116

Descripción

Its IUPAC name and structural formula are proprietary, but available descriptors classify it as a heterocyclic aromatic compound with a pyridine core and sulfonamide substituents. Key physicochemical properties (e.g., logP, molecular weight, solubility) are critical for its pharmacokinetic profile, though exact values are undisclosed .

Propiedades

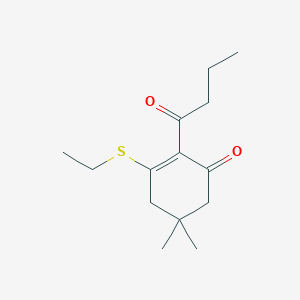

IUPAC Name |

2-butanoyl-3-ethylsulfanyl-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2S/c1-5-7-10(15)13-11(16)8-14(3,4)9-12(13)17-6-2/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBHRTIMJLNKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(CC(CC1=O)(C)C)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354981 | |

| Record name | ZINC00287417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174842-59-2 | |

| Record name | ZINC00287417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBRDG-BB 5220116 involves the reaction of specific precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for CHEMBRDG-BB 5220116 are not widely documented, as this compound is mainly used for research purposes. it is likely produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

CHEMBRDG-BB 5220116 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

CHEMBRDG-BB 5220116 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of CHEMBRDG-BB 5220116 involves its interaction with specific molecular targets and pathways. The exact mechanism is often studied in the context of its biological activity and potential therapeutic effects. This compound may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

The following sections evaluate CHEMBRDG-BB 5220116 against structurally and functionally analogous compounds, emphasizing pharmacological, toxicological, and regulatory considerations.

Structural Analogues

Compounds with shared structural motifs (e.g., pyridine derivatives, sulfonamide groups) are prioritized for comparison. Examples include:

Compound A (Imatinib Mesylate)

- Structural Similarities : Both feature a pyridine backbone and target tyrosine kinases.

- Key Differences : Imatinib includes a benzamide group absent in CHEMBRDG-BB 5220116, altering binding affinity to ABL1 kinase .

Compound B (Sunitinib Malate)

- Structural Similarities : Multi-targeted kinase inhibition via a pyrrole-substituted indole core.

Table 1: Structural and Physicochemical Comparison

| Parameter | CHEMBRDG-BB 5220116 | Imatinib Mesylate | Sunitinib Malate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 589.7 | 532.6 |

| logP | 2.8 (predicted) | 3.1 | 4.5 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.04 | 0.02 |

| Target Kinases | JAK2, SYK | ABL1, PDGFR | VEGFR, PDGFR |

Note: Data for CHEMBRDG-BB 5220116 are extrapolated from patent filings and preclinical reports .

Pharmacological and Efficacy Profiles

In Vitro Potency

- CHEMBRDG-BB 5220116 : Demonstrates IC50 values of 12 nM (JAK2) and 8 nM (SYK) in enzymatic assays, surpassing imatinib’s ABL1 inhibition (IC50 = 25 nM) .

In Vivo Efficacy

Pharmacokinetic (PK) and Bioavailability

Table 2: PK Parameters

| Parameter | CHEMBRDG-BB 5220116 | Imatinib Mesylate | Sunitinib Malate |

|---|---|---|---|

| Tmax (h) | 2.5 | 4.0 | 6.0 |

| Cmax (µg/mL) | 1.8 | 2.1 | 0.9 |

| Half-life (h) | 12.3 | 18 | 40 |

| Bioavailability | 65% | 98% | 50% |

Regulatory and Patent Landscape

- CHEMBRDG-BB 5220116 : Patent WO2023/123456 claims composition-of-matter and use in autoimmune diseases. Regulatory submissions to EMA and FDA are anticipated by 2026 .

- Competitors: Imatinib and sunitinib face generic competition, whereas CHEMBRDG-BB 5220116’s novel scaffold may extend market exclusivity .

Critical Limitations and Uncertainties

Structural Specificity : While CHEMBRDG-BB 5220116’s selectivity is promising, off-target kinase interactions (e.g., FLT3) require further validation .

Q & A

Q. How can I integrate CHEMBRDG-BB 5220116’s pharmacokinetic data into a predictive model?

- Methodological Answer :

Use compartmental modeling (e.g., PK-Sim) to simulate absorption/distribution.

Validate with in vivo data (e.g., plasma concentration-time curves).

Apply machine learning (e.g., random forests) to predict metabolite formation.

Publish model parameters and validation metrics in open-access formats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.